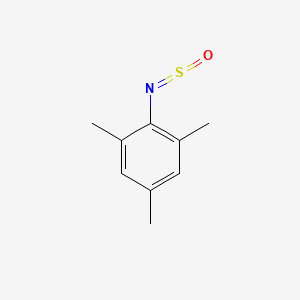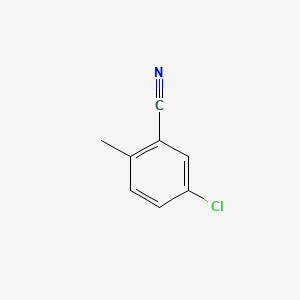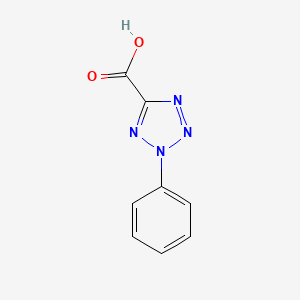
Quinoline N-oxide hydrate
Descripción general
Descripción
Quinoline N-oxide hydrate is a derivative of quinoline, a heterocyclic aromatic organic compound with the formula C9H7N. Quinoline N-oxides are important intermediates in organic synthesis due to their ability to undergo various chemical transformations, including C-H activation and functionalization at specific positions on the quinoline ring .
Synthesis Analysis
The synthesis of quinoline N-oxide derivatives has been achieved through several catalytic methods. Palladium-catalyzed alkenylation of quinoline N-oxides via C-H activation has been reported to proceed without external oxidants, yielding 2-alkenylated quinolines and 1-alkenylated isoquinolines . Similarly, rhodium and iridium catalytic systems have been utilized for the regioselective introduction of heteroatoms at the C-8 position of quinoline N-oxides . Rhodium(III)-catalyzed C-C bond formation at the C-8 position under mild conditions has also been developed, demonstrating the utility of the N-oxide directing group . Copper-catalyzed C-H bond activation has been employed for the sulfonylation of quinoline N-oxides , and Bronsted acidic ionic liquids have been used for the amidation of quinoline N-oxides with nitriles . Additionally, palladium-catalyzed selective C-H activation and C(sp2)-C(sp2) cleavage have been applied to synthesize 8-acylated quinoline N-oxides .
Molecular Structure Analysis
Quinoline N-oxides possess a quinoline core with an N-oxide functional group, which serves as a directing group for various chemical reactions. The N-oxide group enhances the reactivity of the quinoline ring by facilitating the formation of metal complexes that enable selective C-H activation and functionalization .
Chemical Reactions Analysis
Quinoline N-oxides are versatile substrates for a range of chemical reactions. They have been used in direct alkenylation , regioselective iodination and amidation , alkylation and alkynylation , sulfonylation , and amidation with nitriles . Electrochemical deoxygenative C2 arylation and TsOH·H2O-mediated N-amidation have also been reported. Furthermore, a catalyst-free synthesis of 2-anilinoquinolines and 3-hydroxyquinolines has been achieved through a three-component reaction involving quinoline N-oxides .
Physical and Chemical Properties Analysis
Quinoline N-oxides exhibit high functional group tolerance and regioselectivity in various chemical transformations. They are stable under a range of reaction conditions and can be used to synthesize a wide array of functionalized quinoline derivatives. The physical properties such as melting points, solubility, and stability of quinoline N-oxide hydrates can vary depending on the specific substituents and reaction conditions employed in their synthesis .
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
Quinoline N-oxides have been utilized in various catalytic processes. For instance, they undergo Cp*Rh(III)-catalyzed coupling with internal diarylalkynes, serving dual roles: as a traceless directing group and a source of oxygen atom. This process involves C-H bond activation, alkyne insertion, and intramolecular oxygen atom transfer, as demonstrated by Sharma, Park, and Chang (2014) in The Journal of Organic Chemistry (Sharma, Park, & Chang, 2014). Additionally, palladium-catalyzed alkenylation of quinoline-N-oxides via C-H activation under external-oxidant-free conditions has been reported, offering a chemo- and regioselective yield of 2-alkenylated quinolines and 1-alkenylated isoquinolines (Wu et al., 2009) in Journal of the American Chemical Society (Wu et al., 2009).
Environmental Applications
In environmental science, quinoline N-oxides are applied in processes such as oxidative denitrogenation of fuel oils. Ogunlaja et al. (2017) in the Arabian Journal of Chemistry discuss the use of vanadium oxide-catalyzed oxidation of quinoline and adsorptive removal of quinoline-N-oxide, demonstrating significant selectivity and efficiency in removing nitrogen compounds from fuels (Ogunlaja et al., 2017).
Pharmaceutical Research
Quinoline N-oxides are also explored in pharmaceutical research, particularly in the synthesis of antiparasitic drugs. Kouznetsov et al. (2020) in the New Journal of Chemistry highlighted the use of quinoline N-oxides in the synthesis of functionalized quinolines, a group of molecules with diverse biological activities, especially as promising antiparasitic drugs (Kouznetsov et al., 2020).
Advanced Material Synthesis
In the field of material science, quinoline N-oxides find application in the synthesis of advanced materials. For instance, the generation of hypoiodite activators for C2 sulfonylation of heteroaromatic N-oxides, leading to the development of materials with specific properties (Su et al., 2016) in The Journal of Organic Chemistry (Su et al., 2016).
Safety And Hazards
Quinoline N-oxide hydrate is classified as a combustible solid . It has a flash point of 235.4 °F (113 °C) - closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It should be stored away from air and oxidizing agents in a cool place with the container kept tightly closed in a dry and well-ventilated place .
Direcciones Futuras
Quinoline N-oxide hydrate is regarded as an important moiety observed in various bioactive compounds . Therefore, it is necessary to explore the routes for the synthesis of Quinoline N-oxides . The main focus of future research is to explore various procedures of synthesis of quinoline derivatives with good regioselectivity, to understand the extent of usefulness of those procedures through the study of scope of substrates and the reaction mechanisms of the processes .
Propiedades
IUPAC Name |
1-oxidoquinolin-1-ium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSWDTBBCIXCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214411 | |
| Record name | Quinoline, 1-oxide, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline N-oxide hydrate | |
CAS RN |
64201-64-5 | |
| Record name | Quinoline, 1-oxide, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064201645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 1-oxide, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















